![molecular formula C17H24ClNO2 B2632402 {2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]phenyl}methanamine CAS No. 1005047-04-0](/img/structure/B2632402.png)

{2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]phenyl}methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

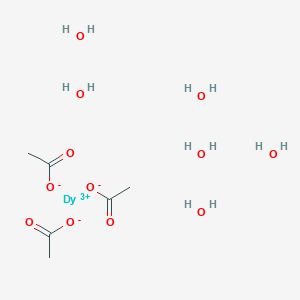

“{2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]phenyl}methanamine” is a chemical compound with the molecular formula C17H24ClNO2 . It has an average mass of 309.831 Da and a monoisotopic mass of 309.149567 Da .

Molecular Structure Analysis

The molecular structure of this compound involves a 7-oxabicyclo[2.2.1]heptane core, which is a seven-membered ring with an oxygen atom . This core is substituted with an isopropyl group and a methyl group . Additionally, there is a phenyl ring attached through an oxygen atom, which is further substituted with a chlorine atom and a methanamine group .Scientific Research Applications

Synthesis and Derivation

- The synthesis of novel carbocyclic nucleoside analogs derived from 7-oxabicyclo[2.2.1]heptane-2-methanol involved hydroboration, Diels-Alder reactions, and Mitsunobu reactions. These compounds showed activity against the Coxsackie virus (Hřebabecký et al., 2009).

- N-(2-Pyridylmethyleneamino)dehydroabietylamine was synthesized from dehydro-abietylamine, revealing interesting geometrical configurations in its cyclohexane rings and a significant dihedral angle between its benzene and pyridine rings (Wu et al., 2009).

- Synthesis of carbocyclic nucleosides and Pro-Tides derived from 4-oxatricyclo[4.2.1.0 3,7]nonane-9-methanol involved treatment with benzyl azidoformate and hydrogenolysis, leading to thymine and purine nucleoside analogs (Hřebabecký et al., 2007).

Chemical Reactions and Mechanisms

- The regioselectivity of benzeneselenyl chloride addition to 7-azanorborn-5-ene-2-yl derivatives is controlled by the substituent, influencing the creation of hydroxy-substituted proline derivatives (Ruggiu et al., 2010).

- A study on the reaction of levulinic acid with norbornane/ene amino acids and diamines resulted in a variety of methanodioxopyrrolo[1,2-a][3,1]benzoxazines and pyrrolo[1,2-a]pyridines, shedding light on the structural and stereochemical nuances of these reactions (Stájer et al., 2004).

- Novel syntheses of 2-alkoxy-3-hydroxytropones and 2,7-dihydroxytropones from dialkoxy-8-oxabicyclo[3.2.1]oct-6-en-3-ones were achieved, involving complex processes like solvolysis, treatment with zinc and aqueous acetic acid, and further transformations leading to a variety of structurally interesting compounds (Zinser et al., 2004).

Biological Applications and Imaging

- Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, exhibited notable photocytotoxicity in red light and were used for cellular imaging, demonstrating their potential in medical applications and studies on cellular interactions (Basu et al., 2014).

- (99m)Tc-labeled tropanes with alkyl substituents on the 3beta-phenyl ring were evaluated as potential dopamine transporter tracers, highlighting the influence of substituents on binding affinity and providing insights into brain uptake and the potential for imaging applications (Vanbilloen et al., 2006).

properties

IUPAC Name |

[2-chloro-6-[(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl)oxy]phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClNO2/c1-11(2)17-8-7-16(3,21-17)15(9-17)20-14-6-4-5-13(18)12(14)10-19/h4-6,11,15H,7-10,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWGFIVVEJQCFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(O1)(C(C2)OC3=C(C(=CC=C3)Cl)CN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]phenyl}methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2632321.png)

![2-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2632323.png)

![3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2632325.png)

![5-{2-[3-(Methylsulfanyl)anilino]vinyl}-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2632326.png)

![1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2632327.png)

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetate](/img/structure/B2632332.png)

![(3As,5S,6aS)-N-cyclopropyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride](/img/structure/B2632336.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2632337.png)

![2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B2632338.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2632342.png)